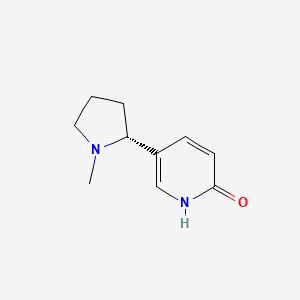

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one

Übersicht

Beschreibung

®-6-Hydroxynicotine is a chiral derivative of nicotine, characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using specific enzymes like cytochrome P450 . Another approach involves chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction .

Industrial Production Methods: Industrial production of ®-6-Hydroxynicotine may involve biotechnological processes utilizing genetically engineered microorganisms capable of selectively hydroxylating nicotine. These processes are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: ®-6-Hydroxynicotine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to nicotine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: 6-Ketonicotine

Reduction: Nicotine

Substitution: Various ethers and esters depending on the substituent.

Wissenschaftliche Forschungsanwendungen

®-6-Hydroxynicotine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a probe to study the metabolic pathways of nicotine and its derivatives.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in smoking cessation aids.

Industry: Utilized in the development of biosensors for nicotine detection.

Wirkmechanismus

The mechanism of action of ®-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The hydroxyl group enhances its binding affinity and selectivity towards specific subtypes of nAChRs, modulating neurotransmitter release and neuronal activity. This interaction influences various physiological processes, including cognitive function and addiction pathways .

Vergleich Mit ähnlichen Verbindungen

Nicotine: The parent compound, lacking the hydroxyl group.

6-Hydroxycotinine: A metabolite of nicotine with a hydroxyl group at the 6th position but differing in the pyrrolidine ring structure.

Anabasine: A naturally occurring alkaloid with a similar structure but different pharmacological properties.

Uniqueness: ®-6-Hydroxynicotine is unique due to its chiral nature and the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to nicotine and other similar compounds .

Biologische Aktivität

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one, also known as a derivative of pyridine and pyrrolidine, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2O, with a molecular weight of approximately 176.26 g/mol. The compound features a pyridine ring substituted with a 1-methylpyrrolidine moiety, which is critical for its biological activity.

Research indicates that this compound acts on various neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Key Mechanisms:

- Nicotinic Acetylcholine Receptor (nAChR) Modulation: This compound has shown affinity for α4β2 nAChRs, which are implicated in cognitive function and reward pathways. Binding assays demonstrate its potential to enhance cholinergic signaling .

- Dopamine Transporter (DAT) Interaction: Studies indicate that it may also interact with the dopamine transporter, influencing dopaminergic signaling which is crucial in mood regulation and reward processing .

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological assays:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Cognitive Function in Animal Models: A study demonstrated that administration of this compound improved performance in memory tasks in rodent models, indicating its potential as a cognitive enhancer. The results suggested significant increases in acetylcholine levels in the hippocampus following treatment .

- Behavioral Studies: In behavioral assays assessing anxiety-like behavior, animals treated with this compound exhibited reduced anxiety compared to controls. This effect was attributed to the compound's action on both serotonergic and dopaminergic systems .

- Binding Affinity Studies: Radioligand binding assays confirmed the compound's high affinity for α4β2 nAChRs and moderate affinity for DAT, supporting its role as a multimodal ligand targeting multiple neurotransmitter systems .

Eigenschaften

IUPAC Name |

5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCOGLZUCICIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331451 | |

| Record name | d-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22956-40-7 | |

| Record name | d-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.